molecular formula C13H11FN4S B11050907 6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11050907
M. Wt: 274.32 g/mol
InChI Key: OQQOJQZEDWBSKM-UHFFFAOYSA-N
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Description

6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines a triazole ring with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-thiol with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A parent compound with similar structural features but lacking the cyclobutyl and fluorophenyl substituents.

    3-(3-Fluorophenyl)-1,2,4-triazole: Shares the fluorophenyl and triazole moieties but lacks the thiadiazole ring.

    Cyclobutyl-1,2,4-triazole: Contains the cyclobutyl and triazole rings but lacks the fluorophenyl and thiadiazole components.

Uniqueness

6-Cyclobutyl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of cyclobutyl, fluorophenyl, triazole, and thiadiazole moieties. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable scaffold for drug development and other scientific research applications.

Properties

Molecular Formula

C13H11FN4S

Molecular Weight

274.32 g/mol

IUPAC Name

6-cyclobutyl-3-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H11FN4S/c14-10-6-2-5-9(7-10)11-15-16-13-18(11)17-12(19-13)8-3-1-4-8/h2,5-8H,1,3-4H2

InChI Key

OQQOJQZEDWBSKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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